molecular formula C15H14BrN3O3 B7060895 N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide

N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide

Cat. No.: B7060895
M. Wt: 364.19 g/mol
InChI Key: NGCIXDDCEKTZDQ-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-9-4-11(2-3-13(9)16)19-14(21)8-18-15(22)10-5-12(20)7-17-6-10/h2-7,20H,8H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCIXDDCEKTZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CNC(=O)C2=CC(=CN=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the 4-bromo-3-methylaniline precursor This can be achieved through the bromination of 3-methylanilineCommon reagents used in these steps include coupling agents like EDCI or DCC, and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The nitro group on the aniline precursor can be reduced to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as NaOH (Sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted aromatic compounds .

Scientific Research Applications

N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-methylaniline: A precursor in the synthesis of N-[2-(4-bromo-3-methylanilino)-2-oxoethyl]-5-hydroxypyridine-3-carboxamide.

    4-Bromo-3-methylaniline: Another precursor with similar reactivity.

    N-(2-bromoethyl)-5-hydroxypyridine-3-carboxamide: A compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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